Fordine

Neuroscience Enzymology Alzheimer's Disease Research

Fordine (CAS 92138-20-0, (-)-Huperzine A) is a lycopodium alkaloid acetylcholinesterase (AChE) inhibitor with 55,386-fold selectivity for true AChE over pseudocholinesterase, enabling clean cholinergic manipulation in behavioral pharmacology. Unlike non-selective inhibitors, it uniquely reverses QNB-induced cognitive deficits, making it essential for neuroprotection and memory research. With moderate acute toxicity (LD50 3.0 mg/kg ip, 3.6 mg/kg po) and oral bioavailability, it supports chronic in vivo studies. Its well-defined physicochemical profile (mp 232°C, [α] -147°) ensures reliability as an analytical standard. Choose Fordine for reproducible, interpretable results in memory and learning studies.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 92138-20-0
Cat. No. B3303665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFordine
CAS92138-20-0
Synonymshuperzine A
huperzine A, (5alpha,9beta,11Z)-(-)-isome
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
InChIInChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m0/s1
InChIKeyZRJBHWIHUMBLCN-SEQYCRGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fordine (92138-20-0) for Neuroscience and Cholinesterase Inhibition Research: A Selective AChE Inhibitor


Fordine (CAS 92138-20-0), also known as (-)-Huperzine A, is a lycopodium alkaloid isolated from the Chinese herbs Huperziaceae, including Phlegmariurus fordii and Huperzia serrata [1][2]. It is classified as a reversible acetylcholinesterase (AChE) inhibitor with a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol [3]. Its key pharmacological feature is a marked selectivity for true cholinesterase (AChE) over pseudocholinesterase (BuChE), distinguishing it from non-selective cholinesterase inhibitors [4].

Why Generic Acetylcholinesterase Inhibitors Cannot Substitute for Fordine in Research


Generic substitution among cholinesterase inhibitors is scientifically invalid due to critical differences in their selectivity profiles and functional outcomes. Fordine exhibits an exceptional selectivity ratio for true AChE over pseudocholinesterase (BuChE) that is not matched by classic inhibitors like physostigmine (eserine) or neostigmine [1]. Furthermore, while some AChE inhibitors like eserine can facilitate certain behavioral responses, they fail to protect against cholinergic disruptions induced by agents like quinuclidinyl benzilate (QNB), a capability uniquely demonstrated by Fordine under the same experimental conditions [2]. These differences underscore that biological effects are not class-wide, making the specific selection of Fordine essential for reproducible and interpretable results in studies of cholinergic function, learning, and memory.

Quantitative Evidence Guide for Fordine: Data-Driven Selection Rationale


Superior Selectivity for True Acetylcholinesterase (AChE) Over Pseudocholinesterase (BuChE)

Fordine demonstrates an exceptionally high degree of selectivity for human true cholinesterase (AChE) over pseudocholinesterase (BuChE). In vitro, its inhibitory effect on human true ChE was 55,386 times greater than on pseudo ChE [1]. This level of selectivity is a key differentiator from non-selective inhibitors and underlies its specific pharmacological profile.

Neuroscience Enzymology Alzheimer's Disease Research

Unique Functional Reversal of QNB-Induced Memory Impairment Compared to Eserine

In a rat active avoidance response model, Fordine (10-40 μg/kg ip) not only facilitated learning but also reversed the impairment induced by the cholinergic antagonist quinuclidinyl benzilate (QNB). Crucially, under the exact same experimental conditions, the classic AChE inhibitor eserine (physostigmine) failed to protect against QNB-induced memory impairment [1]. This demonstrates a functional advantage beyond simple enzyme inhibition.

Behavioral Pharmacology Learning and Memory Cholinergic System

Differential In Vivo Potency and Safety Profile in Mice

Fordine's in vivo acute toxicity, as measured by LD50, indicates a moderate safety window. In mice, the intraperitoneal (ip) LD50 is 3.0 mg/kg, while the oral (po) LD50 is 3.6 mg/kg [1]. This narrow ratio between oral and parenteral toxicity suggests high oral bioavailability and a specific pharmacokinetic profile. Chronic administration at 40 μg/kg ip for 8 days resulted in brain cholinesterase activity at 88.8 ± 8.8% of normal, indicating sustained but incomplete enzyme inhibition [2]. This contrasts with irreversible inhibitors which cause long-lasting, complete enzyme inactivation.

Toxicology In Vivo Pharmacology Safety Assessment

Defined Physicochemical Properties for Research and Formulation

Fordine possesses well-defined physicochemical properties that are critical for analytical standardization and formulation. Its specific optical rotation is [α] = -147° (c=0.5, MeOH) . It is easily soluble in chloroform, soluble in methanol and ethanol, and slightly soluble in water . The compound has a melting point of 232°C and a calculated ACD/LogP of 0.71 . These parameters are essential for verifying compound identity and purity and for designing reproducible experimental protocols.

Chemical Characterization Analytical Chemistry Formulation Development

Optimal Application Scenarios for Fordine Based on Quantitative Evidence


Studies Investigating Specific AChE-Mediated Cognitive Function

Fordine's extreme selectivity for true AChE over BuChE (55,386-fold) [1] makes it an ideal tool for dissecting the specific role of central AChE in learning and memory, without confounding peripheral pseudocholinesterase effects. It is particularly suited for behavioral pharmacology studies requiring a clean cholinergic manipulation.

Research on Neuroprotective Mechanisms Against Cholinergic Insult

The unique ability of Fordine, but not eserine, to reverse QNB-induced cognitive impairment [2] positions it as a valuable compound for investigating neuroprotective pathways beyond simple AChE inhibition. It is optimal for studies exploring resilience to cholinergic disruption, such as those modeling age-related cognitive decline or exposure to anticholinergic agents.

In Vivo Studies Requiring a Safe, Reversible AChE Inhibitor with Oral Bioavailability

Fordine's moderate acute toxicity (LD50: 3.0 mg/kg ip, 3.6 mg/kg po in mice) and reversible inhibition profile [3] provide a safer alternative to highly toxic irreversible organophosphates for long-term in vivo studies. Its oral bioavailability supports flexible dosing regimens, making it suitable for chronic administration studies on cognition and neurochemistry.

Analytical Standard for Huperzine A Research and Quality Control

The well-defined physicochemical properties of Fordine, including its specific optical rotation ([α] = -147°) and melting point (232°C) , establish it as a reliable analytical standard. It is essential for the accurate identification, quantification, and purity assessment of Huperzine A in natural product extracts, pharmaceutical formulations, and biological samples.

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